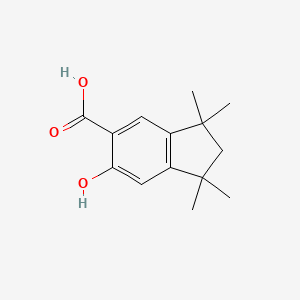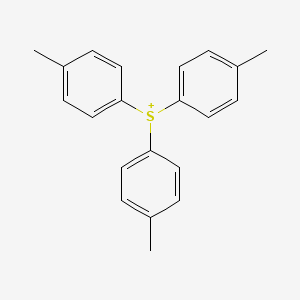
1-(Bis(4-methylphenyl)-lambda(4)-sulfanyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 157930 involves the reaction of 4-methylphenylsulfonium salts with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
NSC 157930 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 157930 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
NSC 157930 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 157930 involves its interaction with molecular targets and pathways in biological systems. It can bind to specific proteins and enzymes, altering their activity and function. This can result in various biological effects, including changes in cell signaling pathways and gene expression. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
NSC 157930 can be compared with other similar compounds, such as other sulfonium salts. These compounds share similar chemical properties and reactivity, but may differ in their specific applications and effects. For example, other sulfonium salts may have different molecular targets or pathways, resulting in unique biological effects. Some similar compounds include:
- Tris(4-methylphenyl)sulfonium chloride
- Tris(4-methylphenyl)sulfonium bromide
- Tris(4-methylphenyl)sulfonium iodide
These compounds can be used as references to highlight the uniqueness of NSC 157930 in terms of its specific applications and effects.
Properties
CAS No. |
22417-22-7 |
|---|---|
Molecular Formula |
C21H21S+ |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
tris(4-methylphenyl)sulfanium |
InChI |
InChI=1S/C21H21S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/q+1 |
InChI Key |
QKFJVDSYTSWPII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


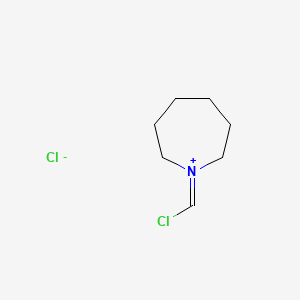
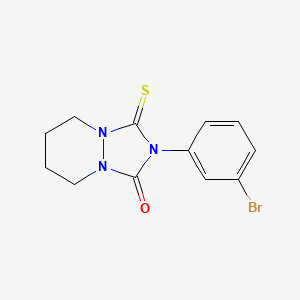
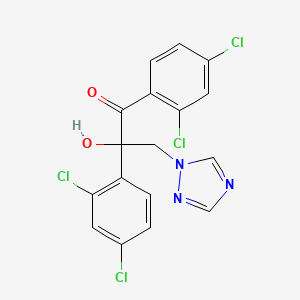
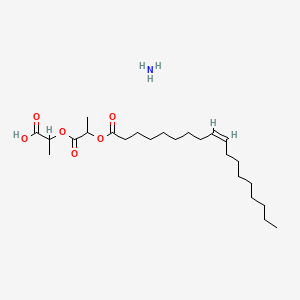
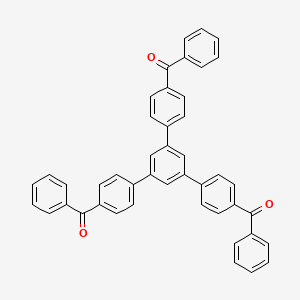
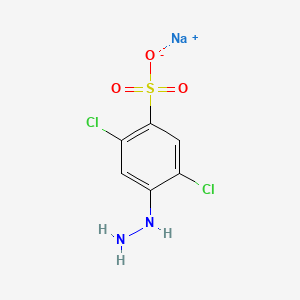
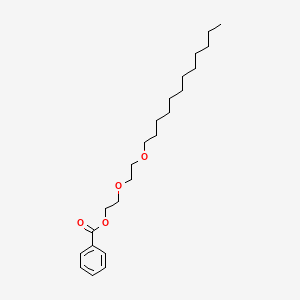

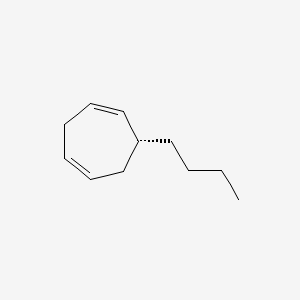
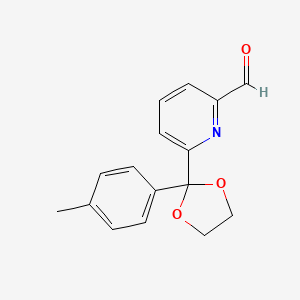
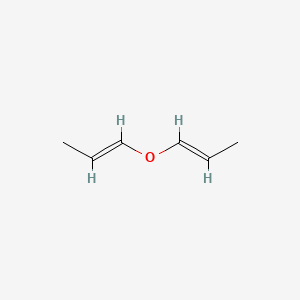
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
